3-Thiomorpholinone, 2,5-dimethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

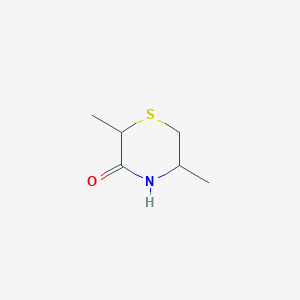

3-Thiomorpholinone, 2,5-dimethyl- is an organic compound that belongs to the class of thiomorpholinones. It is characterized by a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The compound is further substituted with two methyl groups at the 2 and 5 positions. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiomorpholinone, 2,5-dimethyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dimethylthiomorpholine with an oxidizing agent to introduce the carbonyl group, forming the thiomorpholinone ring. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium or platinum complexes.

Industrial Production Methods

In an industrial setting, the production of 3-Thiomorpholinone, 2,5-dimethyl- may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like chromatography and crystallization ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Thiomorpholinone, 2,5-dimethyl- undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents such as bromine or chlorine can be used to introduce halogen atoms, which can then be replaced by other nucleophiles.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiomorpholinones depending on the nucleophile used.

Scientific Research Applications

3-Thiomorpholinone, 2,5-dimethyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Thiomorpholinone, 2,5-dimethyl- involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation. The exact mechanisms are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets simultaneously.

Comparison with Similar Compounds

Similar Compounds

Thiomorpholine: Lacks the carbonyl group and methyl substitutions.

2,5-Dimethylthiomorpholine: Similar structure but without the carbonyl group.

Thiomorpholinone: Similar structure but without the methyl substitutions.

Uniqueness

3-Thiomorpholinone, 2,5-dimethyl- is unique due to the presence of both the carbonyl group and the methyl substitutions. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various applications. Its ability to undergo multiple types of chemical reactions and interact with diverse molecular targets sets it apart from other similar compounds.

Q & A

Q. What are the established synthetic routes for 3-thiomorpholinone, 2,5-dimethyl-, and how do reaction conditions influence yield and purity?

Basic Research Focus

The compound can be synthesized via reductive amination or thionation of morpholinone derivatives (). For example, reductive amination of thiomorpholine precursors with ketones or aldehydes under hydrogenation conditions (e.g., H₂/Pd-C) typically yields the target product. Thionation involves replacing oxygen in morpholinones with sulfur using reagents like Lawesson’s reagent or P₄S₁₀. Key parameters affecting yield include reaction time (e.g., 3 days for phosphazene-based syntheses), solvent choice (THF preferred for solubility), and stoichiometric ratios of reactants (). Purity is monitored via thin-layer chromatography (TLC) and optimized by column chromatography post-synthesis .

Q. How can spectroscopic and crystallographic methods resolve structural ambiguities in thiomorpholinone derivatives?

Basic Research Focus

1H/13C-NMR and X-ray crystallography are critical for structural elucidation. NMR identifies substituent positions (e.g., methyl groups at C2/C5) via chemical shifts and coupling patterns. For example, methyl protons in 2,5-dimethyl derivatives show distinct splitting due to neighboring sulfur atoms. X-ray crystallography, as applied to phosphazene analogs (), confirms bond angles and ring conformations. Advanced studies may combine GC-MS for molecular weight validation and dynamic NMR to probe ring-flipping dynamics in solution () .

Q. What strategies mitigate side reactions during thiomorpholinone synthesis, particularly in peptide coupling applications?

Advanced Research Focus

Side reactions like oxidative dimerization or sulfur scrambling are common. Strategies include:

- Inert atmosphere : Use N₂/Ar to prevent oxidation.

- Catalyst optimization : Palladium complexes (e.g., Pd(PPh₃)₄) improve selectivity in cross-coupling steps ().

- Temperature control : Room-temperature reactions minimize thermal degradation ().

For peptide coupling, N-terminal protection (e.g., t-Boc groups) and C-terminal activation (e.g., using TFAA) enhance regioselectivity (). Impurity profiles should be monitored via HPLC with thresholds aligned with USP guidelines () .

Q. How do computational models aid in predicting thiomorpholinone reactivity and binding affinities?

Advanced Research Focus

Density functional theory (DFT) calculations predict electronic effects of methyl substituents on thiomorpholinone’s nucleophilicity. For example, methyl groups at C2/C5 increase steric hindrance, reducing accessibility to electrophilic sites. Molecular docking studies (e.g., with S1PR1 receptors, as in ) model interactions for drug design. These models guide experimental design by prioritizing derivatives with optimal steric/electronic profiles .

Q. What analytical approaches reconcile conflicting data on thiomorpholinone stability under varying pH and temperature?

Advanced Research Focus

Contradictory stability data arise from solvent polarity and pH effects. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with HPLC-MS identify degradation products like sulfoxides or ring-opened species. Buffered solutions (pH 2–9) reveal hydrolytic susceptibility, while Arrhenius plots extrapolate shelf-life under standard conditions. Cross-referencing with phosphazene stability data () provides mechanistic parallels .

Q. How are thiomorpholinones applied as chiral auxiliaries or catalysts in asymmetric synthesis?

Advanced Research Focus

The sulfur atom in thiomorpholinones induces chirality, enabling use in asymmetric alkylation or epoxidation . For example, glycine-derived thiomorpholinones () act as templates for enantioselective amide bond formation. Catalytic activity is enhanced by modifying substituents (e.g., electron-withdrawing groups at C3) to tune transition-state stabilization. Stereochemical outcomes are validated via polarimetry and chiral HPLC .

Q. What are the challenges in scaling up thiomorpholinone synthesis while maintaining reproducibility?

Basic Research Focus

Key challenges include solvent volume optimization (e.g., THF recovery) and catalyst recycling (e.g., Pd recovery from cross-coupling reactions). Reproducibility requires strict control of moisture (to prevent hydrolysis) and reaction monitoring via in-situ FTIR or Raman spectroscopy . Pilot-scale studies should adopt Quality-by-Design (QbD) principles, mapping critical process parameters (CPPs) like stirring rate and heating uniformity .

Properties

CAS No. |

69226-11-5 |

|---|---|

Molecular Formula |

C6H11NOS |

Molecular Weight |

145.23 g/mol |

IUPAC Name |

2,5-dimethylthiomorpholin-3-one |

InChI |

InChI=1S/C6H11NOS/c1-4-3-9-5(2)6(8)7-4/h4-5H,3H2,1-2H3,(H,7,8) |

InChI Key |

NSTLWQIRFPUZJP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CSC(C(=O)N1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.